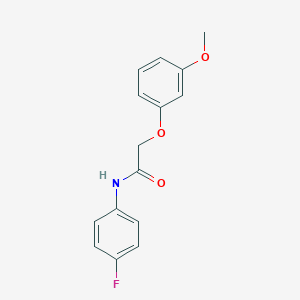

![molecular formula C8H10LiN3O2 B2477816 Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate CAS No. 2305253-66-9](/img/structure/B2477816.png)

Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of the 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine family . These compounds are typically solid in form . They are part of a larger class of compounds known as triazolothiadiazines, which are often used as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine have been synthesized using hydrogenation under pressure, followed by filtration, washing, and drying .Molecular Structure Analysis

The molecular structure of similar compounds involves a five-membered triazole ring fused with a six-membered thiadiazine ring . The atoms of the azepine ring in these molecules are typically located in the same plane .Chemical Reactions Analysis

The chemical reactions involving these compounds often involve the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives .Aplicaciones Científicas De Investigación

Acylation Reactions

Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate is involved in acylation reactions. Specifically, it reacts with carboxylic acid anhydrides and chlorides. This reaction produces acylation products at the nitrogen atom in the heteroring or the methylene carbon atom, depending on the reaction conditions and the nature of the acylating agent. This chemical reaction has implications for the development of novel compounds in organic synthesis (Makei et al., 2004).

Herbicidal Activities

In the field of agriculture, derivatives of this compound have been synthesized and tested for herbicidal activities. Specifically, certain derivatives have shown moderate herbicidal activity against crops like rape and barnyard grass. This discovery indicates potential applications in developing new herbicides for agricultural use (Wang et al., 2006).

Antimicrobial Properties

Recent studies have focused on the antimicrobial properties of derivatives of this compound. These derivatives have shown a broad spectrum of antimicrobial activity and are effective against both bacteria and fungi. Certain derivatives are more active than reference drugs like Cefixime and have similar antimicrobial activity as antibiotics like Linezolid. This indicates potential applications in developing new antimicrobial drugs (Demchenko et al., 2021).

Analgesic Properties

In the pharmaceutical field, derivatives of this compound have been synthesized and evaluated for their analgesic properties. Research has shown that these derivatives can have analgesic effects, suggesting potential use in pain management and treatment (Demchenko et al., 2018).

Anticonvulsant Activity

Another significant application is in the development of anticonvulsant agents. Certain derivatives have been designed, synthesized, and evaluated for their anticonvulsant activity, showing promise for use in treating convulsions (Piao et al., 2012).

Safety and Hazards

Direcciones Futuras

The future directions for research into these compounds could involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . This could involve creating compound collections containing “privileged scaffolds” .

Propiedades

IUPAC Name |

lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2.Li/c12-8(13)7-10-9-6-4-2-1-3-5-11(6)7;/h1-5H2,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRTUPLKBZHBFK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CCC2=NN=C(N2CC1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(diethylamino)ethyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2477736.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2477737.png)

![4-morpholin-4-ylsulfonyl-N-[3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2477739.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-ethylphenyl)butanamide](/img/structure/B2477741.png)

![5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2477743.png)

![2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2477744.png)

![2-[[5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2477745.png)

![2-(ethylthio)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2477748.png)

![5-[(2-Nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2477749.png)

![3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea](/img/structure/B2477750.png)